2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione
Overview
Description
2-(2-methoxyethyl)-2,8-diazaspiro[55]undecane-1,3,9-trione is a spirocyclic compound characterized by a unique structure that includes a spiro[55]undecane skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione typically involves multi-component reactions (MCRs). One common method is the Biginelli-type reaction, which involves the cyclocondensation of an aldehyde, urea, and active methylene compounds like Meldrum’s acid or barbituric acid under mild reaction conditions . This method is favored for its simplicity, high atom economy, and the ability to generate structurally diverse compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of polymer gel-entrapped catalysts under aerobic conditions. This method is advantageous due to its green chemistry approach, avoiding hazardous reagents and by-products, and achieving high yields with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione involves its interaction with molecular targets through various pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2,4-dioxa- and 2,4-diazaspiro[5.5]undecanones: These compounds share a similar spirocyclic core but differ in the heteroatoms present in the rings.
1,3-dioxane-1,3-dithiane spiranes: These compounds also have a spiro[5.5]undecane skeleton but include different functional groups.
Uniqueness
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione is unique due to its specific combination of functional groups and the presence of a methoxyethyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-18-7-6-14-10(16)3-5-12(11(14)17)4-2-9(15)13-8-12/h2-8H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRIWDOLSAKELP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CCC2(C1=O)CCC(=O)NC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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